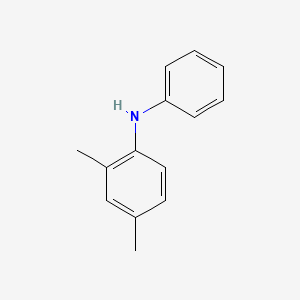

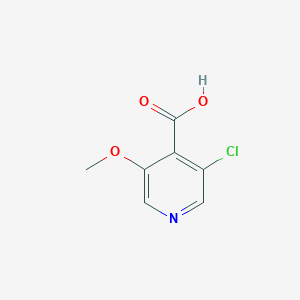

![molecular formula C9H17NO B1354585 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde CAS No. 39943-37-8](/img/structure/B1354585.png)

1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde (DMAMCA) is a chemical compound that has been of increasing interest to scientists due to its wide range of potential applications. DMAMCA is a cyclopentanone derivative, which is a class of compounds that have been studied for their potential for synthesis and for their ability to act as a catalyst for a variety of reactions. DMAMCA is a versatile compound, as it can be used as a catalyst for the synthesis of other compounds, and it has also been studied for its potential applications in the pharmaceutical and medical fields.

Aplicaciones Científicas De Investigación

-

The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions

- Application: 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are used in multicomponent reactions (MCRs) which offer access to complex molecules .

- Method: The method involves the use of 1H-Indole-3-carbaldehyde in multicomponent reactions. These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

- Results: The use of 1H-Indole-3-carbaldehyde in such reactions has been highlighted in recent applications from the period, 2014 to 2021 .

-

Green and Facile Synthesis of Spirocyclopentanes Through NaOH-Promoted Chemo- and Diastereo-Selective (3 + 2) Cycloaddition Reactions of Activated Cyclopropanes and Enamides

- Application: A chemo- and diastereo-selective (3 + 2) cycloaddition reaction between Donor-Acceptor (D-A) cyclopropanes and α,β-unsaturated enamides is developed for efficient access to spiro (cyclopentane-1,3’-indoline) derivatives .

- Method: Simple, inexpensive and readily available NaOH is used as the sole catalyst for this process .

- Results: The structurally sophisticated spiro (cyclopentane-1,3’-indoline) derivatives bearing up to 3 adjacent chiral centers are afforded in excellent yields as single diastereomers .

Propiedades

IUPAC Name |

1-[(dimethylamino)methyl]cyclopentane-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10(2)7-9(8-11)5-3-4-6-9/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHVBXDPRDUMRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CCCC1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504297 |

Source

|

| Record name | 1-[(Dimethylamino)methyl]cyclopentane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde | |

CAS RN |

39943-37-8 |

Source

|

| Record name | 1-[(Dimethylamino)methyl]cyclopentane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)

![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)

![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)